molecular formula C18H23N3O3S3 B11646608 N-[3-(morpholin-4-yl)propyl]-3-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide

N-[3-(morpholin-4-yl)propyl]-3-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide

Cat. No.: B11646608
M. Wt: 425.6 g/mol
InChI Key: VFPJBFNNTZWHNA-SQFISAMPSA-N
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Description

N-[3-(MORPHOLIN-4-YL)PROPYL]-3-[(5Z)-4-OXO-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]PROPANAMIDE is a complex organic compound that features a morpholine ring, a thiazolidine ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(MORPHOLIN-4-YL)PROPYL]-3-[(5Z)-4-OXO-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]PROPANAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the thiazolidine ring, followed by the introduction of the thiophene moiety, and finally the attachment of the morpholine ring. Common reagents used in these steps include thiourea, thiophene-2-carbaldehyde, and morpholine. Reaction conditions often involve the use of solvents like ethanol or dichloromethane, and catalysts such as acids or bases.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[3-(MORPHOLIN-4-YL)PROPYL]-3-[(5Z)-4-OXO-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles like bromine or chloromethyl methyl ether in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its complex structure and potential bioactivity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-(MORPHOLIN-4-YL)PROPYL]-3-[(5Z)-4-OXO-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]PROPANAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • **N-[3-(MORPHOLIN-4-YL)PROPYL]-3-[(5Z)-4-OXO-2-SULFANYLIDENE-5-[(PHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]PROPANAMIDE
  • **N-[3-(MORPHOLIN-4-YL)PROPYL]-3-[(5Z)-4-OXO-2-SULFANYLIDENE-5-[(FURAN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]PROPANAMIDE

Uniqueness

The uniqueness of N-[3-(MORPHOLIN-4-YL)PROPYL]-3-[(5Z)-4-OXO-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]PROPANAMIDE lies in its specific combination of functional groups and rings, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C18H23N3O3S3

Molecular Weight

425.6 g/mol

IUPAC Name

N-(3-morpholin-4-ylpropyl)-3-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanamide

InChI

InChI=1S/C18H23N3O3S3/c22-16(19-5-2-6-20-8-10-24-11-9-20)4-7-21-17(23)15(27-18(21)25)13-14-3-1-12-26-14/h1,3,12-13H,2,4-11H2,(H,19,22)/b15-13-

InChI Key

VFPJBFNNTZWHNA-SQFISAMPSA-N

Isomeric SMILES

C1COCCN1CCCNC(=O)CCN2C(=O)/C(=C/C3=CC=CS3)/SC2=S

Canonical SMILES

C1COCCN1CCCNC(=O)CCN2C(=O)C(=CC3=CC=CS3)SC2=S

Origin of Product

United States

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